molecular formula C8H11N3O B2882370 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2031259-34-2

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B2882370
CAS No.: 2031259-34-2
M. Wt: 165.196
InChI Key: NOAWNIBBMPGQEN-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[211]hexane is a heterocyclic compound that features a bicyclic structure with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted hydrazide with an appropriate carboxylic acid derivative under dehydrative conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.

    Bicyclic Heterocycles: Compounds with similar bicyclic structures, such as bicyclo[2.2.1]heptane derivatives, can be compared in terms of their stability and reactivity.

Uniqueness

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane is unique due to its combination of the oxadiazole ring and the bicyclic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Biological Activity

1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane is a compound that features a unique bicyclic structure combined with a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
IUPAC Name 2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole
PubChem CID 125424477
Appearance Liquid
Storage Temperature 4 °C

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of this structure can possess antibacterial, antifungal, and antiviral activities:

  • Antibacterial Activity : A series of studies have demonstrated that derivatives of 1,3,4-oxadiazole can effectively inhibit various bacterial strains. For instance, compounds with specific substituents on the oxadiazole ring showed potent activity against Mycobacterium tuberculosis and other resistant strains .
  • Antifungal Activity : The oxadiazole derivatives have also been evaluated for their antifungal properties. Some studies suggest that these compounds can disrupt fungal cell wall synthesis or interfere with essential metabolic pathways .

Study on Antitubercular Activity

In a notable study by Desai et al., several pyridine-based derivatives of 1,3,4-oxadiazole were synthesized and tested for their antitubercular effects. The most active compounds demonstrated significant inhibition against Mycobacterium bovis BCG with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM . Molecular docking studies revealed strong binding affinities to the enoyl reductase (InhA) enzyme, crucial for fatty acid biosynthesis in mycobacteria.

Research on Antimicrobial Mechanisms

Another investigation focused on the mechanism of action of oxadiazole derivatives against Gram-positive bacteria. Compounds were found to inhibit lipoteichoic acid synthesis, which is vital for bacterial growth and biofilm formation. This mechanism highlights the potential of these compounds in treating resistant bacterial infections .

Pharmacological Applications

The biological activity of this compound extends beyond antimicrobial effects:

  • Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : Some research indicates that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis .

Properties

IUPAC Name

2-(2-azabicyclo[2.1.1]hexan-1-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-11-7(12-5)8-2-6(3-8)4-9-8/h6,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAWNIBBMPGQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C23CC(C2)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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